2-(Butylamino)-3'-chloro-propionanilide
Description
2-(Butylamino)-3'-chloro-propionanilide is a synthetic organic compound belonging to the propionanilide class, characterized by a propionamide backbone substituted with a butylamino group at the second carbon and a chlorine atom at the meta position (3') of the aniline ring. Its molecular formula is C₁₃H₁₈ClN₂O, with a molecular weight of 262.75 g/mol.
Properties
CAS No. |
84970-19-4 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
2-(butylamino)-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C13H19ClN2O/c1-3-4-8-15-10(2)13(17)16-12-7-5-6-11(14)9-12/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,16,17) |
InChI Key |
ATKIUUQEGUYKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-3’-chloro-propionanilide typically involves the reaction of 3’-chloro-propionanilide with butylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3’-chloro-propionanilide+butylamine→2-(Butylamino)-3’-chloro-propionanilide
Industrial Production Methods
In an industrial setting, the production of 2-(Butylamino)-3’-chloro-propionanilide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-3’-chloro-propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 3’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(Butylamino)-3’-chloro-propionanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-3’-chloro-propionanilide involves its interaction with specific molecular targets. The butylamino group can interact with biological receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 2-(Butylamino)-3'-chloro-propionanilide | 262.75 | 3.2 | 0.45 |
| 2-(Methylamino)-3'-chloro-propionanilide | 220.68 | 2.1 | 1.20 |
| 2-(tert-Butylamino)-3'-bromo-propionanilide | 307.66 | 4.0 | 0.25 |
Research Findings
- Lipophilicity and Bioavailability: The butyl chain in 2-(Butylamino)-3'-chloro-propionanilide contributes to a logP of 3.2, favoring blood-brain barrier penetration compared to methylamino analogs .
- Halogen Effects : Meta-chloro substitution optimizes electronic effects for amide resonance stabilization, while para-chloro derivatives exhibit stronger dipole interactions .
- Metabolic Stability: Tert-butylamino analogs show prolonged half-lives due to resistance to cytochrome P450 oxidation, as seen in studies on brominated propiophenones .
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